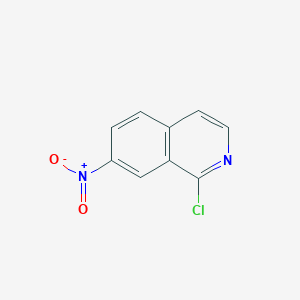

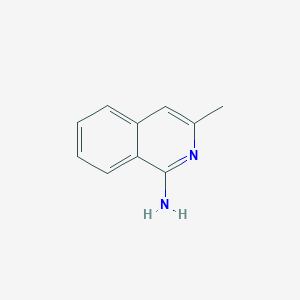

1-Chloro-7-nitroisoquinoline

Übersicht

Beschreibung

1-Chloro-7-nitroisoquinoline (1-Cl-7-NIQ) is a nitro-aromatic compound that has a range of applications in scientific research. It has been studied extensively in the fields of chemistry, biochemistry, and pharmacology due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis of Novel Acyl Transfer Catalysts

1-Chloro-7-nitroisoquinoline is used in the synthesis of novel acyl transfer catalysts. This compound was synthesized starting from 1-chloroisoquinoline and further used to create acyl transfer catalysts, being a new compound with potential applications in synthetic chemistry (Chen Pei-ran, 2008).

Amination Reactions

It serves as a starting material in amination reactions with liquid methylamine and potassium permanganate. This process converts nitroisoquinolines to their corresponding mono- or bis(methylamino)-substituted nitro compounds (M. Woźniak & K. Nowak, 1994).

Electron Transfer Reactions

this compound is used in electron transfer reactions. Specifically, it reacts with 2-nitropropane anion to yield C-alkylation products via an SR^1 mechanism. This showcases its potential in developing new alkylating agents (P. Vanelle et al., 1994).

Synthesis of Cytotoxic Compounds

The compound is used in the synthesis of pyrroloisoquinoline derivatives, which have shown cytotoxicity in ovarian cell lines. This highlights its role in the development of potential anticancer agents (Margarita Vlachou et al., 2002).

Development of Anticancer Agents

this compound is utilized in the discovery and development of indenoisoquinoline topoisomerase I poisons. These compounds have antiproliferative effects on cancer cells, indicating its importance in medicinal chemistry (D. Beck et al., 2015).

Other Applications

Ethylene Polymerization

It is used in the synthesis of chlorinated and fluorinated 7-azaindenoisoquinolines, which are potent cytotoxic agents and also display ethylene polymerization behavior, indicating a potential application in materials science (M. S. Elsayed et al., 2017).

Molecular Cocrystals

The compound is involved in the formation of molecular cocrystals with carboxylic acids. This research can provide insights into the self-assembly of molecules, potentially useful in material science and nanotechnology (D. Lynch et al., 1997).

Antimycotic Activity

this compound is also used in the synthesis of compounds with antimycotic activity, indicating its role in the development of new antimicrobial agents (Z. Cziáky et al., 1996).

Synthesis of Porphyrins

It plays a role in the synthesis of porphyrins with fused isoquinoline units, which have potential applications in molecular recognition and the development of porphyrin arrays (T. Lash & V. Gandhi, 2000).

Antimalarial and Anti-SARS-CoV-2 Activities

Compounds derived from this compound have been evaluated for their antimalarial and anti-SARS-CoV-2 activities, highlighting its significance in pharmaceutical research (V. Zapol’skii et al., 2022).

Wirkmechanismus

Target of Action

The primary target of 1-Chloro-7-nitroisoquinoline is the RAF1 serine/threonine kinase . RAF1 kinase is a part of the RAS/RAF/MEK/extracellular signal-regulated kinase (ERK) pathway, which is essential for cell survival, growth, and proliferation .

Mode of Action

This compound interacts with RAF1 kinase, inhibiting its activity . This inhibition disrupts the ERK pathway, leading to changes in cell survival, growth, and proliferation .

Biochemical Pathways

The compound affects the RAS/RAF/MEK/ERK pathway . This pathway is a well-known cell signaling network. When RAF1 kinase is inhibited by this compound, the downstream effects include changes in cell survival, growth, and proliferation .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . It is also known to be a CYP1A2 inhibitor . These properties can impact the bioavailability of the compound.

Result of Action

The inhibition of RAF1 kinase by this compound can lead to antiproliferative activity against certain cells, such as melanoma cells . In fact, some compounds similar to this compound have shown high potency against the A375P melanoma cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, quinolines and isoquinolines, which are structurally similar to this compound, are known to be stable against chemical attack . Their reactivity can be influenced by the character of the double bond in certain positions of the ring .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-Chloro-7-nitroisoquinoline are not well-documented in the literature. As an isoquinoline derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of this compound and the biomolecules it interacts with .

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

1-chloro-7-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-8-5-7(12(13)14)2-1-6(8)3-4-11-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIRABLPBGPANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2805206.png)

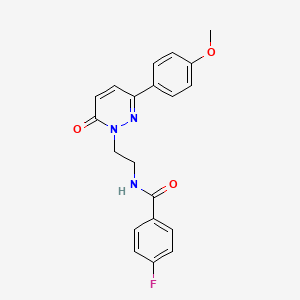

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2805207.png)

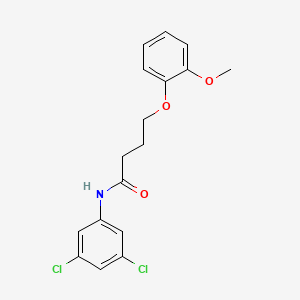

![Methyl 2-(2,5-difluorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2805218.png)

![2,10-Bis(4-chlorophenyl)-1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradecane-3,11-dione](/img/structure/B2805219.png)

![(5Z)-3-methyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2805222.png)

![3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2805225.png)

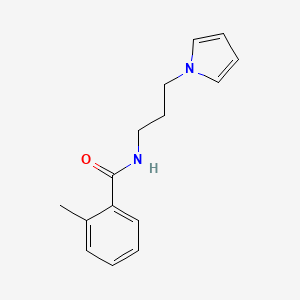

![3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2805228.png)